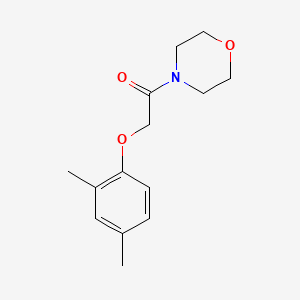![molecular formula C10H15N3O2 B6232093 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide CAS No. 2196041-45-7](/img/no-structure.png)
1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide (MPC) is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to a class of compounds known as pyrazole carboxamides, which are known for their ability to interact with biological molecules and modulate their activity. MPC has been studied for its potential as an anti-inflammatory, anti-bacterial, and anti-cancer agent.
Mecanismo De Acción
The exact mechanism of action of 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide is not yet fully understood. However, it is thought to act by modulating the activity of a number of biological molecules and pathways. In particular, it has been suggested that this compound inhibits the activity of cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB), two key pro-inflammatory enzymes. In addition, this compound has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory leukotrienes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α, and to reduce the production of nitric oxide and prostaglandin E2. In addition, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB), two key pro-inflammatory enzymes. Furthermore, this compound has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize. In addition, it has a relatively low toxicity, making it suitable for use in in vivo studies. However, one of the main limitations of this compound is that its exact mechanism of action is not yet fully understood, making it difficult to predict its effects in different biological systems.
Direcciones Futuras
There are a number of potential future directions for research into 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide. One of the main areas of research is to further investigate its mechanism of action and to identify potential new therapeutic applications. In addition, further research is needed to explore the potential for this compound to be used in combination with other therapeutic agents. Other potential areas of research include investigating the pharmacokinetics and pharmacodynamics of this compound, as well as exploring its potential for use in the treatment of other diseases. Finally, further research is needed to investigate the potential for this compound to be used as a prophylactic agent, as well as its potential for use in the treatment of drug-resistant infections.
Métodos De Síntesis
1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid and 2-methyl-2-oxo-1-pyrrolidine carboxylic acid in the presence of a base such as pyridine. Alternatively, this compound can be synthesized from the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid and 2-methyl-2-oxo-1-pyrrolidine carboxylic acid in the presence of a base such as pyridine and a catalyst such as palladium chloride.
Aplicaciones Científicas De Investigación
1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic applications in a variety of areas. In particular, it has been studied for its potential anti-inflammatory, anti-bacterial, and anti-cancer properties. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and reduces the production of nitric oxide and prostaglandin E2. In addition, this compound has been shown to have anti-bacterial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. In vivo studies have demonstrated that this compound has anti-tumor activity in mouse models of melanoma and breast cancer.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide' involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with (2S)-oxolan-2-ylmethanol in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide. The resulting amide is then treated with a dehydrating agent such as SOCl2 or POCl3 to form the desired compound.", "Starting Materials": [ "1-methyl-1H-pyrazole-3-carboxylic acid", "(2S)-oxolan-2-ylmethanol", "coupling agent (e.g. EDCI or DCC)", "dehydrating agent (e.g. SOCl2 or POCl3)" ], "Reaction": [ "Step 1: React 1-methyl-1H-pyrazole-3-carboxylic acid with (2S)-oxolan-2-ylmethanol in the presence of a coupling agent (e.g. EDCI or DCC) in anhydrous conditions to form the corresponding amide.", "Step 2: Purify the resulting amide by column chromatography or recrystallization.", "Step 3: Treat the purified amide with a dehydrating agent (e.g. SOCl2 or POCl3) in anhydrous conditions to form the desired compound.", "Step 4: Purify the resulting compound by column chromatography or recrystallization." ] } | |
Número CAS |
2196041-45-7 |
Fórmula molecular |
C10H15N3O2 |
Peso molecular |
209.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



